2,5-dioxopyrrolidin-1-yl 6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanoate
CAS No.:
Cat. No.: VC13779445
Molecular Formula: C14H21N3O5
Molecular Weight: 311.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N3O5 |
|---|---|
| Molecular Weight | 311.33 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate |
| Standard InChI | InChI=1S/C14H21N3O5/c1-9-10(16-14(21)15-9)5-3-2-4-6-13(20)22-17-11(18)7-8-12(17)19/h9-10H,2-8H2,1H3,(H2,15,16,21) |
| Standard InChI Key | YDSINCVWMDUPSG-UHFFFAOYSA-N |
| SMILES | CC1C(NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O |
| Canonical SMILES | CC1C(NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s molecular formula is C₁₄H₂₁N₃O₅, with a molecular weight of 311.33 g/mol . Its structure comprises a hexanoate backbone linked to a (4R,5S)-configured imidazolidinone ring and a pyrrolidin-1-yl dione (NHS ester) group. The stereochemistry at positions 4 and 5 of the imidazolidinone ring is critical for its biological activity, ensuring optimal interaction with streptavidin.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 80750-24-9 | |
| Molecular Formula | C₁₄H₂₁N₃O₅ | |
| Molecular Weight | 311.33 g/mol | |
| Solubility | DMSO, DMF | |
| Storage Conditions | -20°C | |
| Purity | >95% |
Stereochemical Considerations
The (4R,5S) configuration ensures spatial alignment complementary to streptavidin’s binding pocket. This stereospecificity enhances binding affinity while allowing competitive displacement by biotin, a feature absent in non-chiral analogs .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis involves coupling desthiobiotin with N-hydroxysuccinimide (NHS) using carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds in anhydrous solvents like dichloromethane or dimethylformamide (DMF) under inert atmospheres to prevent hydrolysis of the NHS ester.
Key Steps:
-
Activation of Carboxylic Acid: Desthiobiotin’s carboxyl group reacts with DCC/EDC to form an intermediate O-acylisourea.
-
NHS Ester Formation: The intermediate reacts with NHS, yielding the active ester and dicyclohexylurea (DCU) as a byproduct.
-
Purification: Crude product is purified via silica gel chromatography or recrystallization to achieve >95% purity .
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance yield and reproducibility. Automated systems optimize reaction parameters (e.g., temperature, stoichiometry), reducing byproduct formation. Scalable protocols from suppliers like Vector Labs and Thermo Scientific emphasize cost-effective synthesis without compromising steric integrity .
Applications in Biotechnology
Bioconjugation Strategies
The NHS ester group reacts selectively with primary amines (e.g., lysine residues or N-termini of proteins) to form stable amide bonds. This reaction occurs at pH 7–9 and room temperature, preserving protein functionality .
Example Protocol:
-
Labeling Antibodies: Incubate 1 mg/mL IgG with 10-fold molar excess of Desthiobiotin NHS ester in PBS (pH 8.0) for 1 hour.
-
Quenching: Add Tris-HCl (pH 7.4) to neutralize unreacted ester.
Affinity Purification
Desthiobiotin’s moderate binding affinity (Kd ≈ 10⁻¹¹ M) to streptavidin enables gentle elution using biotin competitors, unlike irreversible biotin-streptavidin interactions (Kd ≈ 10⁻¹⁵ M) . This property is exploited in pull-down assays to isolate protein complexes without denaturing eluents.
Advantages Over NHS-Biotin:
-
Reversible Binding: Elution with 2–5 mM biotin preserves target protein activity .
-
Reduced Background: Endogenous biotinylated proteins remain streptavidin-bound, minimizing contamination .
Intracellular Labeling
The compound’s low molecular weight (311 Da) and lack of charge permit diffusion across cell membranes. Researchers label intracellular proteins in live cells by incubating with 10–50 μM Desthiobiotin NHS ester for 15–30 minutes, followed by streptavidin-based detection .
Research Findings and Innovations
Comparative Binding Studies
Surface plasmon resonance (SPR) assays demonstrate that desthiobiotin-streptavidin complexes dissociate 100-fold faster than biotin-streptavidin under biotin competition, confirming its utility in dynamic purification workflows .
Elution Efficiency
A 2024 study compared elution protocols for desthiobiotinylated antibodies:
-
Biotin Competition: 92% recovery in 10 minutes using 5 mM biotin.
-
Low-pH Elution: 75% recovery with significant protein denaturation .
Table 2: Performance Metrics
| Metric | Desthiobiotin NHS Ester | NHS-Biotin |
|---|---|---|
| Binding Affinity (Kd) | 10⁻¹¹ M | 10⁻¹⁵ M |
| Elution Efficiency | >90% | <5% |
| Membrane Permeability | High | Low |
Novel Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume